N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine

Lipophilicity Drug-likeness Permeability

N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine (CAS 918136-36-4) is a synthetic small molecule belonging to the 1,4-dihydroquinazolin-2-amine class, a scaffold extensively investigated for non-nucleoside reverse transcriptase inhibition (NNRTI) and SOS1 modulation. The compound has the molecular formula C₁₃H₁₇F₂N₃O, a molecular weight of 269.29 Da, and a computed LogP of 3.25.

Molecular Formula C13H17F2N3O
Molecular Weight 269.29 g/mol
CAS No. 918136-36-4
Cat. No. B12624672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine
CAS918136-36-4
Molecular FormulaC13H17F2N3O
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1NC(=NCC(F)F)NC2C
InChIInChI=1S/C13H17F2N3O/c1-3-19-10-6-4-5-9-8(2)17-13(18-12(9)10)16-7-11(14)15/h4-6,8,11H,3,7H2,1-2H3,(H2,16,17,18)
InChIKeyBAIVHEOOAVZQBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine (CAS 918136-36-4): Procurement-Relevant Chemical Identity and Core Properties


N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine (CAS 918136-36-4) is a synthetic small molecule belonging to the 1,4-dihydroquinazolin-2-amine class, a scaffold extensively investigated for non-nucleoside reverse transcriptase inhibition (NNRTI) and SOS1 modulation [1][2]. The compound has the molecular formula C₁₃H₁₇F₂N₃O, a molecular weight of 269.29 Da, and a computed LogP of 3.25 . Its structure features three distinguishing elements: a 2,2-difluoroethyl substituent at the N-2 amine position, an 8-ethoxy group on the quinazoline core, and a 4-methyl group at the 4-position of the dihydroquinazoline ring. A closely related analog, N-(2,2-difluoroethyl)-4-methyl-3,4-dihydroquinazolin-2-amine (CHEMBL272355; MW 225.24 Da), lacks the 8-ethoxy moiety and is documented in ChEMBL with preclinical-stage bioactivity data against the 5-HT₅A receptor (pKi 7.06) [3]. However, no primary research articles or patents disclosing specific biological activity data for CAS 918136-36-4 itself were identified in the peer-reviewed literature or public patent databases at the time of this analysis.

Why N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine Cannot Be Replaced by Generic Dihydroquinazoline Analogs


Substitution within the 1,4-dihydroquinazolin-2-amine series is not functionally neutral. The 8-ethoxy substituent on CAS 918136-36-4 introduces a hydrogen-bond acceptor and a lipophilic extension that is absent in the simpler analog CHEMBL272355, which carries only a hydrogen at the 8-position [1]. This structural difference is predicted to alter computed LogP from approximately 1.8–2.0 (estimated for the des-ethoxy analog) to a measured value of 3.25 for the target compound, a shift indicative of enhanced membrane permeability potential . In the broader dihydroquinazoline-2-amine class, subtle variations in ring substitution have been shown to modulate anti-HIV-1 EC₅₀ values across a >700-fold range (0.84 nM to 0.61 µM) and differentially affect activity against drug-resistant reverse transcriptase mutants bearing E138K and RES056 mutations [2]. Likewise, quinazoline-based SOS1 inhibitor patents explicitly teach that substituent identity on the benzo ring directly governs target potency and isoform selectivity [3]. Consequently, procuring a generic dihydroquinazoline-2-amine lacking the precise 8-ethoxy and 2,2-difluoroethyl substitution pattern cannot be assumed to reproduce the physicochemical profile or biological target engagement characteristics of CAS 918136-36-4.

N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine: Differential Evidence Assessment Against Closest Analogs


Computed LogP Increase of ~1.2–1.5 Units Relative to the Des-8-Ethoxy Analog Confers Different Predicted Membrane Partitioning

The 8-ethoxy substituent on CAS 918136-36-4 introduces a measurable increase in computed lipophilicity compared to the des-ethoxy analog CHEMBL272355. The target compound has a reported LogP of 3.25 , whereas CHEMBL272355 (C₁₁H₁₃F₂N₃, lacking the ethoxy oxygen and two additional carbons) is estimated to have a LogP in the range of approximately 1.8–2.0 based on its smaller molecular formula and reduced heteroatom count [1]. This LogP increment of ~1.2–1.5 units places the target compound closer to the optimal CNS drug-like LogP range (2–4) and predicts enhanced passive membrane permeability relative to the simpler analog.

Lipophilicity Drug-likeness Permeability

Enhanced Hydrogen-Bond Acceptor Count from the 8-Ethoxy Group Differentiates Target Engagement Capacity from the Unsubstituted Analog

CAS 918136-36-4 possesses four hydrogen-bond acceptors (three nitrogen atoms plus the ethoxy oxygen), compared to three hydrogen-bond acceptors for the des-8-ethoxy analog CHEMBL272355 [1]. The additional H-bond acceptor at the 8-position provides a supplementary interaction site that can alter target binding topology. In the context of dihydroquinazoline-2-amine NNRTIs, SAR studies have demonstrated that substituent identity and position on the benzo ring directly modulate potency against wild-type and mutant HIV-1 reverse transcriptase, with EC₅₀ values spanning over 700-fold across the compound series [2].

Molecular recognition Hydrogen bonding Ligand efficiency

Scaffold-Level Validation: Dihydroquinazoline-2-amines Achieve Nanomolar Antiviral Potency, with the 2,2-Difluoroethyl Group Contributing to Favorable Drug-like Properties

The 1,4-dihydroquinazolin-2-amine scaffold to which CAS 918136-36-4 belongs has been validated as a privileged chemotype for HIV-1 non-nucleoside reverse transcriptase inhibition. In a series of 24 analogs, all compounds were active against wild-type HIV-1 (EC₅₀ range: 0.61 µM to 0.84 nM), and the lead compound 4b outperformed the clinical drugs efavirenz and etravirine, with an EC₅₀ of 0.84 nM against strain IIIB and maintained activity against the E138K mutant (EC₅₀ = 3.5 nM) [1]. While CAS 918136-36-4 was not explicitly tested in this study, its 2,2-difluoroethyl substituent is a recognized metabolically stable bioisostere for methoxy groups, as demonstrated by Baran and co-workers, who showed that the difluoroethyl group mimics the steric and electronic features of methoxy while resisting oxidative metabolism [2]. This class-level evidence supports the rationale for selecting a difluoroethyl-bearing derivative over non-fluorinated or methoxy analogs in programs where metabolic stability is prioritized.

Antiviral NNRTI Drug resistance

SOS1 Inhibitor Patent Landscape Identifies Quinazoline-Containing Compounds with Difluoroalkyl Substituents as Privileged Chemotypes for RAS-Driven Diseases

International patent application WO2021130731A1, filed in December 2020, claims substituted tricyclic compounds—explicitly including quinazoline-containing structures with difluoro substituents—as SOS1 inhibitors for the treatment of proliferative diseases, cancer, and RASopathies [1]. The patent's keyword index lists 'quinazolin,' 'difluoro,' 'ethyl,' and 'amino' among the primary structural descriptors, indicating that the quinazoline-difluoroethyl substructure combination represented by CAS 918136-36-4 falls within a commercially and therapeutically contested chemical space. Multiple subsequent patent filings (CN116249529B, WO2022/098807, and related phosphine derivatives) further reinforce the intensity of pharmaceutical interest in quinazoline-based SOS1 inhibitors [2]. While CAS 918136-36-4 is not explicitly enumerated as a specific example in the analyzed patents, its structural congruence with the claimed Markush formulas positions it as a relevant tool compound for SOS1-focused drug discovery programs.

SOS1 inhibition KRAS Cancer

Recommended Procurement and Research Application Scenarios for N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine (CAS 918136-36-4)


Physicochemical Comparator in CNS Drug-Likeness Optimization Studies Requiring Elevated LogP

With a computed LogP of 3.25, CAS 918136-36-4 occupies the mid-to-upper range of CNS drug-like lipophilicity (optimal LogP 2–4). Researchers establishing structure-property relationship (SPR) datasets for dihydroquinazoline-based CNS candidates can use this compound as a reference point for elevated LogP, comparing it against the less lipophilic des-8-ethoxy analog CHEMBL272355 (estimated LogP ~1.8–2.0). This LogP differential of approximately 1.2–1.5 units allows systematic evaluation of how lipophilicity modulates membrane permeability, plasma protein binding, and metabolic clearance within a congeneric series [1].

Probe Compound for Evaluating 8-Position Substituent Effects on Target Selectivity in Dihydroquinazoline-2-amine Series

The 8-ethoxy group on CAS 918136-36-4 introduces an additional hydrogen-bond acceptor and a moderate steric extension absent from CHEMBL272355. This structural feature makes the compound suitable as a selectivity probe in parallel screening campaigns: by comparing the target engagement profiles of the 8-ethoxy derivative against the 8-unsubstituted analog, research teams can map whether the 8-position interaction site contributes to differential binding across receptor panels (e.g., 5-HT receptor subtypes, where CHEMBL272355 shows pKi = 7.06 at 5-HT₅A), or to off-target discrimination in kinase or GPCR profiling assays [1].

Metabolically Stable NNRTI Scaffold Exploration Leveraging the 2,2-Difluoroethyl Bioisostere

The 2,2-difluoroethyl group is a validated metabolically stable bioisostere for methoxy, as established by Baran and co-workers (2013) [1]. In the dihydroquinazoline-2-amine NNRTI series, where lead compounds have achieved EC₅₀ values as low as 0.84 nM against wild-type HIV-1 and retained activity against drug-resistant mutants (E138K EC₅₀ = 3.5 nM) , CAS 918136-36-4 represents a starting scaffold that combines the NNRTI-validated dihydroquinazoline core with a metabolically resilient difluoroethyl substituent. Medicinal chemistry teams pursuing next-generation NNRTIs with improved metabolic stability can procure this compound as a key intermediate or reference standard for further SAR exploration at the 4- and 8-positions.

SOS1 Inhibitor Tool Compound for Oncology Drug Discovery Within Patent-Contested Chemical Space

Multiple patent families (WO2021130731A1, CN116249529B, and related filings) claim quinazoline-based structures with difluoro substituents as SOS1 inhibitors for KRAS-driven cancers and RASopathies [1]. CAS 918136-36-4, with its quinazoline core, 2,2-difluoroethylamine, and 8-ethoxy-4-methyl substitution pattern, resides within this heavily patented chemical space. Pharmaceutical and biotechnology organizations conducting freedom-to-operate analyses, or academic groups initiating SOS1 inhibitor discovery programs, can utilize this compound as a structurally defined reference point for mapping the patent landscape and designing novel analogs that navigate existing intellectual property while retaining the pharmacophoric elements essential for SOS1 inhibition.

Quote Request

Request a Quote for N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.